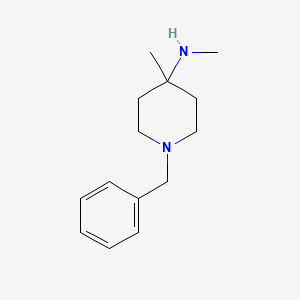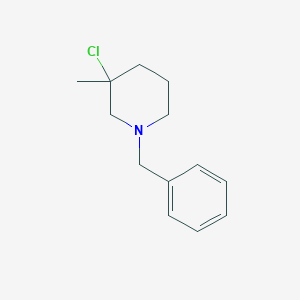
tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C17H25BrN2O2S It is a piperazine derivative that contains a tert-butyl ester group, a bromobenzyl group, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-bromobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products:
Substitution Reactions: Products will vary depending on the nucleophile used.
Oxidation and Reduction Reactions: Products will depend on the specific redox conditions.
Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can be employed in the preparation of various piperazine derivatives, which are valuable in drug discovery and development .
Biology and Medicine: Piperazine derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure and reactivity .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate is not well-documented. piperazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl group may enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules, thereby influencing its activity .
Comparación Con Compuestos Similares
- tert-Butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(bromomethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate is unique due to the presence of both the bromobenzyl and sulfonyl groups. These functional groups confer distinct chemical reactivity and potential biological activity, making this compound a valuable intermediate in the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C16H23BrN2O4S |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
tert-butyl 4-[(4-bromophenyl)methylsulfonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)18-8-10-19(11-9-18)24(21,22)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 |
Clave InChI |
UPXGPVDRGAFMDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


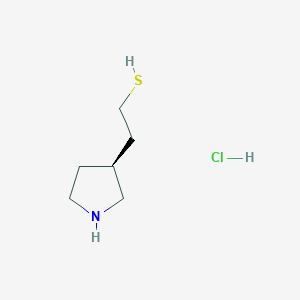
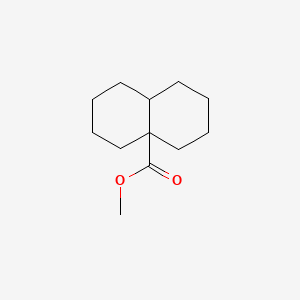



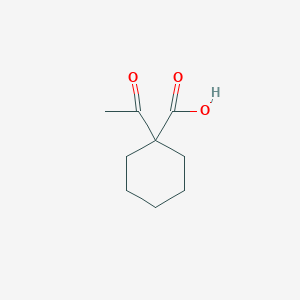
![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)
![3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13960861.png)

